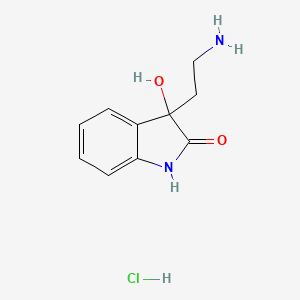

3-(2-aminoethyl)-3-hydroxy-2,3-dihydro-1H-indol-2-one hydrochloride

Vue d'ensemble

Description

The compound “3-(2-aminoethyl)-3-hydroxy-2,3-dihydro-1H-indol-2-one hydrochloride” is also known as Tryptamine hydrochloride . It is a laboratory chemical and is not recommended for food, drug, pesticide, or biocidal product use . The compound is also referred to as 3-(2-Aminoethyl)indole hydrochloride .

Molecular Structure Analysis

The molecular structure of the compound is represented by the formula C10H12N2.ClH . This indicates that the compound consists of 10 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 chlorine atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its solubility in water and its boiling point . It is soluble in water at a concentration of 0.1 g/10 mL . The compound is in the form of a powder . The boiling point of the compound is not explicitly mentioned in the search results.Applications De Recherche Scientifique

Organic Synthesis and Reactions

- A study by Dave and Warnhoff (1976) explored reactions of 2-substituted indoles, demonstrating how certain substituents affect product formation, leading to derivatives like 3-aminoindoles and indolylidene aminoindoles, which could be related to the compound due to their structural similarities (Dave & Warnhoff, 1976).

- Chouhan et al. (2011) developed a method for the aminolysis of 3-oxirane-indolin-2-ones, leading to 3-hydroxy-3-aminomethylindolin-2-ones, which shares a similar structural framework with the target compound, highlighting its potential for regiospecific synthesis (Chouhan et al., 2011).

Material Science and Corrosion Inhibition

- Vikneshvaran and Velmathi (2017) investigated Schiff bases derived from L-Tryptophan for corrosion inhibition on stainless steel surfaces in acidic environments, which may indicate the potential of indole derivatives in material protection applications (Vikneshvaran & Velmathi, 2017).

Biochemical Applications

- Simpson, Neuberger, and Liu (1976) described an analytical procedure for the amino acid analysis of proteins using a hydrolysis catalyst that could be related to the chemical structure of interest, showing its utility in biochemical research (Simpson et al., 1976).

- Wang and Nakamura (1994) synthesized polyesters incorporating amino acid moieties, which could imply the use of similar indole derivatives in polymer science for creating functional materials with specific biochemical properties (Wang & Nakamura, 1994).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Mécanisme D'action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that 3-(2-aminoethyl)-3-hydroxy-2,3-dihydro-1H-indol-2-one hydrochloride may also interact with various receptors in the body.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that results in one or more of these effects.

Biochemical Pathways

It is known that indolic compounds, such as this one, are very efficient antioxidants, protecting both lipids and proteins from peroxidation . This suggests that this compound may affect pathways related to oxidative stress and damage.

Result of Action

Given its potential antioxidant activity , it may help to protect cells from oxidative damage.

Analyse Biochimique

Biochemical Properties

3-(2-aminoethyl)-3-hydroxy-2,3-dihydro-1H-indol-2-one hydrochloride plays a crucial role in biochemical reactions, particularly in the modulation of neurotransmitter activity. It interacts with enzymes such as aromatic L-amino acid decarboxylase, which catalyzes the decarboxylation of tryptophan to produce tryptamine . This interaction is essential for the synthesis of serotonin, a key neurotransmitter in the brain. Additionally, this compound can interact with monoamine oxidase, an enzyme responsible for the breakdown of monoamines, thereby influencing neurotransmitter levels .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving serotonin receptors . It can modulate gene expression by affecting transcription factors and other regulatory proteins. In terms of cellular metabolism, this compound can alter the metabolic flux of tryptophan, leading to changes in the production of serotonin and other metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors, modulating their activity and influencing downstream signaling pathways . This binding can lead to the activation or inhibition of various enzymes and proteins, resulting in changes in cellular function. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance neurotransmitter activity and improve cognitive function . At high doses, it may exhibit toxic or adverse effects, such as neurotoxicity and alterations in behavior . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the metabolism of tryptophan . It interacts with enzymes such as tryptophan hydroxylase and aromatic L-amino acid decarboxylase, influencing the production of serotonin and other metabolites . These interactions can affect metabolic flux and alter the levels of various metabolites in the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes via serotonin transporters, which facilitate its uptake into neurons and other cells . Once inside the cell, it can bind to various proteins, influencing its localization and accumulation.

Propriétés

IUPAC Name |

3-(2-aminoethyl)-3-hydroxy-1H-indol-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2.ClH/c11-6-5-10(14)7-3-1-2-4-8(7)12-9(10)13;/h1-4,14H,5-6,11H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDUINLVLNDWJSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(=O)N2)(CCN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79105-51-4 | |

| Record name | 3-(2-aminoethyl)-3-hydroxy-2,3-dihydro-1H-indol-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

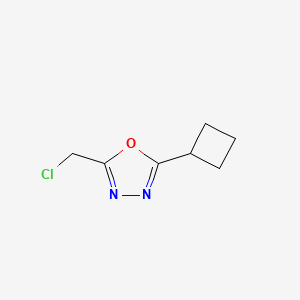

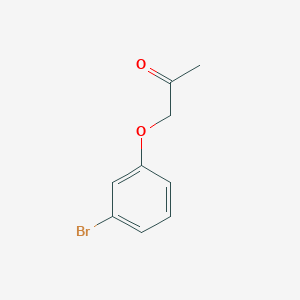

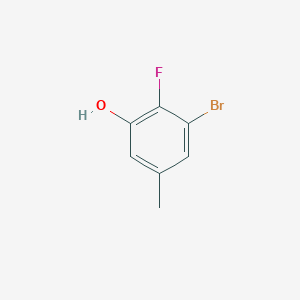

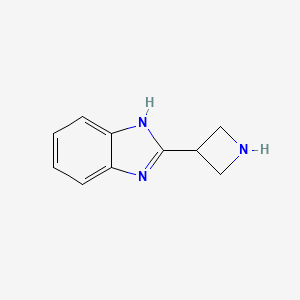

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

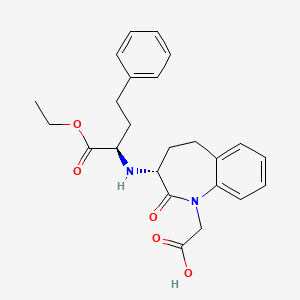

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Bromo-2-fluorophenyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B1524455.png)

![[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol](/img/structure/B1524460.png)

![1-[4-(Azepane-1-carbonyl)piperidin-1-yl]-2-chloroethan-1-one](/img/structure/B1524463.png)